molecular formula C8H9NOS B12534255 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one CAS No. 663603-70-1

3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one

Cat. No.: B12534255
CAS No.: 663603-70-1
M. Wt: 167.23 g/mol
InChI Key: KGKLCDPSRAKPME-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one is an organic compound that features a thiophene ring, a methylamino group, and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and methylamine.

    Condensation Reaction: Thiophene-2-carboxaldehyde reacts with methylamine under basic conditions to form an imine intermediate.

    Enone Formation: The imine intermediate undergoes a condensation reaction with acetone to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with various functional groups replacing the methylamino group.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with a dimethylamino group.

    3-(Ethylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with an ethylamino group.

    3-(Phenylamino)-1-(thiophen-2-YL)prop-2-EN-1-one: Similar structure but with a phenylamino group.

Properties

CAS No.

663603-70-1

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-(methylamino)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H9NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-6,9H,1H3

InChI Key

KGKLCDPSRAKPME-UHFFFAOYSA-N

Canonical SMILES

CNC=CC(=O)C1=CC=CS1

Origin of Product

United States

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